Solubility Profiling and Thermodynamic Characterization of 3-Methyl-N',N'-diphenylbenzohydrazide
Solubility Profiling and Thermodynamic Characterization of 3-Methyl-N',N'-diphenylbenzohydrazide
This guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 3-methyl-N',N'-diphenylbenzohydrazide .
Executive Summary
3-methyl-N',N'-diphenylbenzohydrazide is a lipophilic hydrazine derivative characterized by a benzoyl core substituted with a methyl group at the meta position and two phenyl rings on the terminal nitrogen.[1] While often utilized as a specialized intermediate in the synthesis of organic semiconductors (e.g., hole-transport materials) or bioactive scaffolds, comprehensive archival solubility data for this specific derivative is limited in public repositories.
This technical guide provides a predictive solubility landscape based on structural analogs (e.g., N'-phenylbenzohydrazide) and outlines the standardized experimental protocol required to generate regulatory-grade solubility data. It serves as a roadmap for researchers needing to determine precise solubility parameters for crystallization or formulation processes.
Part 1: Chemical Identity & Structural Analysis
Understanding the molecular architecture is the first step in predicting solvent interactions. The compound features a hydrophobic "propeller" shape due to the three aromatic rings, significantly reducing its water solubility while enhancing affinity for polar aprotic solvents.
| Property | Descriptor |
| IUPAC Name | 3-methyl-N',N'-diphenylbenzohydrazide |
| Molecular Formula | C |
| Molecular Weight | 302.37 g/mol |
| Predicted LogP | ~4.8 (High Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
Structural Logic Flow
The following diagram illustrates the structural components governing the solubility behavior:
Figure 1: Structural contributions to the solubility profile. The diphenyl group dominates the lipophilicity, driving solubility in aromatics and esters.
Part 2: Experimental Determination Protocol
To generate high-accuracy solubility data (mole fraction
Reagents & Apparatus[2][3]
-
Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, DMF, Toluene.
-
Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (
0.05 K). -
Analysis: HPLC-UV (Detector
nm).
Workflow Methodology
The following self-validating workflow ensures thermodynamic equilibrium is reached before sampling.
Figure 2: Step-by-step experimental workflow for solubility determination using the isothermal saturation method.
Part 3: Predicted Solubility Landscape
Due to the specific lack of archival data for the 3-methyl derivative, the following data is extrapolated from the behavior of N'-phenylbenzohydrazide and 1,2-diphenylhydrazine . The "3-methyl" group typically adds slight lipophilicity and disrupts crystal packing, potentially increasing solubility compared to the non-methylated analog.
Solvent Class Ranking
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions; disruption of amide H-bonds. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole interactions; favorable van der Waals forces. |
| Alcohols | Methanol, Ethanol | Moderate | H-bonding capability, but limited by the hydrophobic diphenyl tail. |
| Aromatics | Toluene, Xylene | Moderate to High | |
| Water | Water | Very Low (< | Hydrophobic effect dominates; high energy cost for cavity formation. |
Temperature Dependence
The dissolution of benzohydrazides is typically an endothermic process (
Part 4: Thermodynamic Modeling Framework
To correlate experimental data and calculate thermodynamic properties (Enthalpy
Model Selection Logic
Researchers should fit experimental data to these equations to determine the best fit (highest
-
Modified Apelblat Equation:
Best for: High-precision correlation over wide temperature ranges. -
van't Hoff Equation:
Best for: Estimating enthalpy of solution ( ) over short ranges. -
Jouyban-Acree Model (for Binary Mixtures):
Best for: Predicting solubility in solvent mixtures (e.g., Ethanol + Water).[2]
Figure 3: Decision tree for selecting the appropriate thermodynamic model based on data linearity.
References
- General Protocol: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
-
Analogous Data (N'-Phenylbenzohydrazide): PubChem Compound Summary for CID 229521, N'-Benzoyl-N-phenylbenzohydrazide. Link
-
Thermodynamic Modeling: Noubigh, A., et al. (2024).[2] "Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide...". Journal of Chemical & Engineering Data. Link
- Methodology: Shakeel, F., et al. (2015). "Solubility and thermodynamic function of a bioactive compound in different solvents". Journal of Molecular Liquids.
